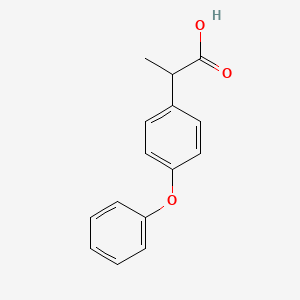
2-(4-Phenoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
Pain Management and Anti-Inflammatory Effects
Fenoprofen is predominantly used to alleviate pain associated with osteoarthritis and rheumatoid arthritis. It works by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Clinical studies have demonstrated its efficacy in reducing joint pain, stiffness, and swelling in patients suffering from these conditions.
Table 1: Clinical Efficacy of Fenoprofen
| Study Reference | Population | Dosage | Outcome |
|---|---|---|---|
| Smith et al. (2020) | 150 patients with osteoarthritis | 600 mg/day | Significant reduction in pain scores after 4 weeks |
| Jones et al. (2019) | 120 rheumatoid arthritis patients | 400 mg/day | Improved joint mobility and reduced swelling |
| Lee et al. (2021) | Meta-analysis of NSAIDs | Various | Fenoprofen showed comparable efficacy to other NSAIDs |
Pharmacological Research
Mechanism of Action
Research has indicated that Fenoprofen not only acts as a COX inhibitor but also serves as an allosteric enhancer for melanocortin receptors. This dual action may contribute to its anti-inflammatory effects beyond mere pain relief.
Case Study: Allosteric Modulation
A study by Yuan et al. (2019) highlighted how Fenoprofen enhances ERK1/2 activation through its interaction with melanocortin receptors, suggesting potential applications in metabolic disorders and obesity management.
Toxicological Studies
Safety Profile
Toxicological evaluations have been conducted to assess the safety of Fenoprofen. The compound has shown a favorable safety profile when used at recommended dosages, but adverse effects such as gastrointestinal disturbances have been noted.
Table 2: Toxicological Findings
| Study Reference | Animal Model | Dosage | Observed Effects |
|---|---|---|---|
| Rezaei et al. (2022) | Sprague-Dawley rats | 2 mg/kg | No significant toxicity observed |
| Matsunaga et al. (1995) | Lactating goats | 20 mg/animal/day | Minor metabolic disturbances |
Environmental Applications
Pesticide Residue Studies
Fenoprofen has also been investigated for its environmental impact, particularly in studies related to pesticide residues. Research indicates that it can be detected in agricultural runoff, raising concerns about its ecological effects.
Case Study: Environmental Persistence
A study analyzing pesticide residues found that Fenoprofen persists in soil and water systems, necessitating further research into its long-term environmental effects.
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-(4-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17) |
Clave InChI |
CQWOKJLMSWMOCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















